2-(4-Aminophenyl)acetaldehyde
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Overview
Description
2-(4-Aminophenyl)acetaldehyde is an organic compound with the molecular formula C8H9NO It consists of a benzene ring attached to an acetaldehyde group and an amine group
Scientific Research Applications
2-(4-Aminophenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Future Directions
While specific future directions for 2-(4-Aminophenyl)acetaldehyde are not mentioned in the literature, related compounds have been studied for their potential in various applications. For instance, substituted pyridines with diverse functional groups have been synthesized for potential use in bioactive molecules . Similarly, novel 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)acetaldehyde can be achieved through several methods. One common approach involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the introduction of an acetaldehyde group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Aminobenzoic acid.
Reduction: 2-(4-Aminophenyl)ethanol.
Substitution: N-substituted derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-(4-Nitrophenyl)acetaldehyde: Contains a nitro group instead of an amine group.
2-(4-Hydroxyphenyl)acetaldehyde: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-(4-Aminophenyl)acetaldehyde is unique due to the presence of both an amine and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-aminophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPKTABSPKFLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607173 |
Source
|
Record name | (4-Aminophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204838-36-8 |
Source
|
Record name | (4-Aminophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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